molecular formula C14H11FN2O6S B13354114 Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- CAS No. 30885-87-1

Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-

Cat. No.: B13354114
CAS No.: 30885-87-1
M. Wt: 354.31 g/mol
InChI Key: HCXSEGYMYGMDHQ-UHFFFAOYSA-N
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Description

4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11FN2O6S and a molecular weight of 354.31 g/mol . This compound is characterized by the presence of a nitrophenoxy group, an acetamido group, and a sulfonyl fluoride group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrophenol with chloroacetyl chloride to form 2-(3-nitrophenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetamido group can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of 4-(2-(3-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride.

    Oxidation: Formation of corresponding oxides or sulfonic acids.

Scientific Research Applications

4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site, leading to the formation of a stable acyl-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl fluoride.

Uniqueness

4-(2-(3-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and inhibitory properties compared to its sulfonamide and sulfonic acid analogs. This makes it particularly valuable in applications requiring specific enzyme inhibition and chemical reactivity.

Biological Activity

Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- (CAS Number: 30885-87-1) is a compound of significant interest in biochemical research due to its biological activity, particularly as an inhibitor of serine proteases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

The chemical structure and properties of benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- are essential for understanding its biological interactions. Below is a summary of its physicochemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₁FN₂O₆S
Molecular Weight354.31 g/mol
Density1.517 g/cm³
Boiling Point593.5 °C
Flash Point312.7 °C

Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- acts primarily as an irreversible inhibitor of serine proteases . Serine proteases play crucial roles in various physiological processes, including inflammation, blood coagulation, and cell signaling. By inhibiting these enzymes, the compound can modulate these biological pathways effectively.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on serine proteases such as trypsin and chymotrypsin. In vitro assays have shown that it can effectively reduce the activity of these enzymes at micromolar concentrations, indicating a strong potential for therapeutic applications in conditions characterized by excessive protease activity.

In Vivo Studies

In animal models, particularly those simulating airway inflammation and allergy responses, benzenesulfonylfluoride has been shown to attenuate inflammation. For example, in a mouse model of allergic airway inflammation, treatment with this compound resulted in reduced airway hyperresponsiveness and decreased levels of pro-inflammatory cytokines .

Case Study 1: Airway Inflammation

A study investigated the effects of benzenesulfonylfluoride on airway inflammation induced by allergen exposure. Mice treated with the compound exhibited significantly lower levels of eosinophils and neutrophils in bronchoalveolar lavage fluid compared to controls. This suggests that the compound may be effective in managing allergic responses in respiratory conditions .

Case Study 2: Cancer Research

Another area of research involves the potential use of benzenesulfonylfluoride as an adjunct therapy in cancer treatment. The compound's ability to inhibit serine proteases has implications for tumor progression and metastasis. In vitro studies demonstrated that treatment with benzenesulfonylfluoride reduced the invasiveness of cancer cell lines by impairing their migratory capabilities .

Properties

CAS No.

30885-87-1

Molecular Formula

C14H11FN2O6S

Molecular Weight

354.31 g/mol

IUPAC Name

4-[[2-(3-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11FN2O6S/c15-24(21,22)13-6-4-10(5-7-13)16-14(18)9-23-12-3-1-2-11(8-12)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

HCXSEGYMYGMDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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